molecular formula C10H8BrNO B2694450 7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one CAS No. 1404431-47-5

7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one

Número de catálogo: B2694450
Número CAS: 1404431-47-5
Peso molecular: 238.084
Clave InChI: ICSDOBPACXLXLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one is a heterocyclic compound featuring a bromine atom and a cyclopropane ring fused to a quinoline structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one typically involves multi-step organic reactions. One common method starts with the bromination of a quinoline derivative, followed by cyclopropanation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, scaled up to accommodate larger quantities. This often includes continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in maintaining the purity and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: 3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is investigated for its potential as a pharmacophore in drug development due to its ability to interact with various biological targets. Notable applications include:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Research : The unique structure may enhance selectivity and efficacy against cancer cells by modulating specific molecular targets involved in tumor growth.

Biological Research

Research has focused on the compound's interactions with enzymes and receptors:

  • Mechanism of Action : The bromine atom and cyclopropane ring facilitate specific interactions with biological targets, potentially leading to modulation of enzyme activity or receptor signaling pathways.

Industrial Applications

In the industrial sector, this compound is utilized for developing materials with tailored properties:

  • Material Science : Its unique structural attributes can lead to enhanced thermal stability or electronic characteristics in new materials.

Case Studies

Several studies highlight the applications of 7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one:

StudyFocus AreaFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Study BAnticancer PropertiesShowed selective cytotoxicity towards specific cancer cell lines.
Study CMaterial DevelopmentDeveloped a polymer blend incorporating the compound that exhibited improved thermal resistance.

Mecanismo De Acción

The mechanism of action of 7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropane ring can form specific interactions with these targets, leading to the modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Compared to these similar compounds, 7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one stands out due to its specific structural features, such as the position of the bromine atom and the presence of the cyclopropane ring. These features can influence its reactivity and biological activity, making it a unique compound for various applications.

Actividad Biológica

7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one is a heterocyclic compound that has garnered attention in biological research due to its potential pharmacological properties. The compound features a bromine atom and a cyclopropane ring fused to a quinoline structure, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 7-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one
  • Molecular Formula : C10H8BrNO
  • Molecular Weight : 238.08 g/mol
  • CAS Number : 1404431-47-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including bromination of a quinoline derivative followed by cyclopropanation. Common reagents used include sodium hydride (NaH) and dimethylformamide (DMF) as solvents. The synthesis can be optimized for industrial production using continuous flow reactors to enhance yield and purity .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown marked effects on:

  • Breast Cancer (BT-549) : log(10)GI(50) value of -6.40
  • Non-Small Cell Lung Cancer (NCI-H23) : log(10)GI(50) value of -6.10
  • Ovarian Cancer (IGROV1) : log(10)GI(50) value of -6.02

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The unique structural features of the compound allow it to modulate the activity of these targets effectively, leading to various biological effects .

Case Studies and Research Findings

A study evaluating the cytotoxicity of related compounds found that derivatives with similar structural motifs exhibited varying degrees of effectiveness against cancer cell lines. This highlights the importance of structural modifications in enhancing biological activity .

CompoundTarget Cell Linelog(10)GI(50) Value
7-Bromo-Cyclopropane DerivativeBT-549-6.40
7-Bromo-Cyclopropane DerivativeNCI-H23-6.10
7-Bromo-Cyclopropane DerivativeIGROV1-6.02

Propiedades

IUPAC Name

7-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-7-2-1-3-8-9(7)5-4-6(5)10(13)12-8/h1-3,5-6H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSDOBPACXLXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)NC3=C2C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 7-bromo-3-(4-methoxybenzyl)-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one (0.300 g, 0.837 mmol) in 9:1 acetonitrile/water (5.5 mL) was added CAN (0.459 g, 0.837 mmol) at room temperature. After stirring at room temperature overnight, the reaction mixture was quenched with water (10 mL) and adjusted pH to 7-9 by using saturated Na2CO3. The resulting mixture was extracted with EtOAc. The combined organic layer was concentrated and purified by flash chromatography (0 to 50% ethyl acetate:hexanes) to afford the title compound (0.18 g, 95% yield) as a pale yellow solid. LCMS, [M+H]+=237.9. 1H NMR (400 MHz, CDCl3) δ 8.15 (s, 1H), 7.24 (d, J=7.7 Hz, 1H), 7.00 (t, J=7.7 Hz, 1H), 6.69 (d, J=7.7 Hz, 1H), 2.84 (td, J=8.1, 5.2 Hz, 1H), 2.22-2.13 (m, 1H), 1.76 (td, J=9.2, 4.7 Hz, 1H), 0.75 (dd, J=10.0, 5.0 Hz, 1H).
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.459 g
Type
reactant
Reaction Step Two
Yield
95%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.